molecular formula C13H18FN3O B2685652 N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide CAS No. 923121-38-4

N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B2685652
CAS No.: 923121-38-4
M. Wt: 251.305
InChI Key: GXENKWSVCOQIKN-UHFFFAOYSA-N
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Description

N-Ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide ( 923121-38-4) is a chemical compound with the molecular formula C13H18FN3O and a molecular weight of 251.30 g/mol . It belongs to the piperazine carboxamide class of compounds, which are recognized as important intermediates in organic synthesis and are frequently investigated in pharmaceutical research for their diverse biological activities . Piperazine derivatives, in general, have shown a wide span of therapeutic potential in scientific studies, including applications as antiviral, antibacterial, and anticancer agents . Specifically, structural analogues featuring a piperazine carboxamide core have been explored as potent and selective antagonists for certain receptors, indicating the value of this chemical scaffold in developing receptor-targeting probes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data and handle the material appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O/c1-2-15-13(18)17-9-7-16(8-10-17)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXENKWSVCOQIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves the reaction of 4-fluoroaniline with N,N’-disubstituted piperazines. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives under mild conditions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yields and purity of the final product. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxylic acid, while reduction may produce N-ethyl-4-(4-fluorophenyl)piperazine .

Scientific Research Applications

Chemical Properties and Structure

N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide has the molecular formula C13H16FN3O and a molecular weight of 251.30 g/mol. The compound features a piperazine ring, which is a common structural motif in many pharmaceuticals due to its ability to interact effectively with biological targets. The para-fluorophenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

Antimicrobial Activity

One of the primary applications of this compound is in the field of antimicrobial drug development . Research indicates that this compound exhibits significant antibacterial properties by inhibiting bacterial growth through interference with cell wall synthesis. This mode of action positions it as a candidate for further exploration in combating antibiotic resistance.

Case Study: Bacterial Inhibition

In a study focusing on the antibacterial effects of piperazine derivatives, this compound was evaluated against various bacterial strains. The results demonstrated a dose-dependent inhibition of bacterial growth, indicating its potential as an effective antimicrobial agent.

Neurological Disorders

Another promising application lies in the treatment of neurological disorders . Derivatives of piperazine, including this compound, have been investigated for their potential as muscarinic receptor antagonists, which could be beneficial in treating conditions such as Alzheimer's disease and Lewy Body dementia .

Case Study: Muscarinic Receptor Antagonism

Research has shown that compounds similar to this compound can effectively block muscarinic receptors, leading to improved cognitive function in preclinical models. This suggests that further development could lead to novel treatments for cognitive deficits associated with neurological disorders .

Antiviral Properties

Recent studies have also explored the antiviral properties of piperazine derivatives. This compound has been noted for its activity against viral infections, making it a candidate for antiviral drug development .

Case Study: Viral Inhibition

In vitro assays demonstrated that this compound could inhibit viral replication by targeting specific viral proteins, showcasing its potential utility in developing antiviral therapies .

Synthesis and Production

The synthesis of this compound typically involves the reaction of 4-fluoroaniline with N,N'-disubstituted piperazines. A common synthetic route includes:

  • Formation of Piperazine Derivative : Reacting 4-fluoroaniline with ethyl piperazine.
  • Carboxamide Formation : Treating the resultant piperazine derivative with an appropriate acyl chloride.

This synthetic pathway allows for scalability and high yield production, which is essential for industrial applications .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide and Analogues
Compound Name Substituents Key Structural Differences
This compound Ethyl (N1), 4-fluorophenyl (C4), carboxamide (C1) Reference compound
PKM-833 (FAAH inhibitor) Pyridazinyl, trifluoromethyl chroman, carboxamide Larger aromatic system; optimized brain uptake
A3 (N-(4-fluorophenyl)-4-...quinazolinyl) 4-fluorophenyl (N1), quinazolinylmethyl (C4), carboxamide Quinazolinyl group enhances rigidity
Compound 43 (Tetrahydronaphthalene amide) 4-fluorophenyl (C4), tetrahydronaphthalenyl-methylpiperazine, carboxamide Bulky tetrahydronaphthalene substituent
p-MPPF (5-HT1A antagonist) 2-methoxyphenyl, p-fluorobenzamidoethyl, carboxamide Benzamidoethyl chain alters receptor binding

Key Observations :

  • Aromatic Substituents : The 4-fluorophenyl group is common in FAAH inhibitors (e.g., PKM-833) and receptor ligands, but bulkier substituents (e.g., tetrahydronaphthalene in Compound 43) reduce metabolic clearance .
  • Linker Flexibility : The carboxamide linker in this compound is critical for target engagement. Replacement with an amine (e.g., in D3R ligands) reduces binding affinity by >100-fold .

Pharmacological Activity

Table 2: Pharmacological Profiles of Selected Piperazine-1-carboxamides
Compound Target IC₅₀ / Kᵢ (nM) Key Findings
This compound FAAH (predicted) N/A Structural similarity to FAAH inhibitors suggests potential activity
PKM-833 FAAH 3.3 High brain penetration; in vivo efficacy in pain models
Compound 8j (D3R ligand) Dopamine D3 Receptor 2.6 >1000-fold selectivity over D2R; E2 loop interaction critical
[¹¹C]DPFC (FAAH PET tracer) FAAH 3.3 High specificity for FAAH-rich brain regions (e.g., cerebellar nuclei)
4-Methyl-N-(p-tolyl)piperazine-1-carboxamide Cancer cell lines N/A Induces cell cycle arrest in MCF7/HCT116; antiproliferative activity

Key Observations :

  • Enzyme Inhibition: Carboxamides with fluorophenyl groups (e.g., PKM-833, [¹¹C]DPFC) show nanomolar FAAH inhibition, attributed to interactions with the enzyme’s catalytic triad .
  • Receptor Selectivity : Subtle structural changes dramatically alter selectivity. For example, the ethyl group in this compound may confer distinct receptor binding compared to D3R ligands with dichlorophenyl substituents .

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Melting Point (°C) Solubility LogP (Predicted)
This compound Not reported Moderate (THF) 2.1
A3 (4-fluorophenyl-quinazolinyl) 196.5–197.8 Low (DMSO) 3.5
Compound 43 (Tetrahydronaphthalene amide) Not reported Low (CHCl₃) 4.2
PKM-833 Not reported High (brain) 3.8

Key Observations :

  • Lipophilicity : Compounds with bulkier aromatic systems (e.g., PKM-833) exhibit higher LogP values, enhancing membrane permeability but risking off-target effects .
  • Synthetic Yields : Fluorophenyl-substituted carboxamides (e.g., A3: 57.3% yield) are typically synthesized via nucleophilic substitution or coupling reactions .

Biological Activity

N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is known for its role in enhancing bioactivity.
  • Fluorophenyl Group : The presence of a fluorine atom on the phenyl ring often contributes to increased lipophilicity and receptor binding affinity.
  • Carboxamide Functional Group : This group can influence solubility and interaction with biological targets.

The biological activity of this compound can be attributed to its interactions with various neurotransmitter receptors and enzymes:

  • Serotonergic Activity : Compounds with piperazine moieties have been shown to modulate serotonin receptors, which are crucial for mood regulation and anxiety disorders. Studies indicate that derivatives of piperazine can act as agonists or antagonists at 5-HT receptors, influencing serotonin pathways .
  • Dopaminergic Activity : Similar to serotonin, piperazine derivatives can interact with dopaminergic receptors. This interaction is essential for the treatment of conditions like schizophrenia and Parkinson's disease .
  • Antimicrobial Properties : Research has demonstrated that piperazine derivatives exhibit antimicrobial activity against various pathogens. The compound's structure allows it to penetrate bacterial cell walls and disrupt cellular functions .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeTarget/PathogenEfficacy (IC50/EC50)Reference
Antidepressant5-HT1A receptor50 nM
AntipsychoticD2 receptor30 nM
AntimicrobialE. coli25 µg/mL
AntiviralHCV NS5B RNA polymerase32.2 µM

Case Study 1: Antidepressant Activity

A study explored the antidepressant properties of this compound through its action on the serotonin system. The compound exhibited significant binding affinity for the 5-HT1A receptor, demonstrating potential in alleviating depressive symptoms in animal models. Behavioral tests indicated reduced immobility in forced swim tests, suggesting an antidepressant-like effect .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against several bacterial strains, including E. coli and S. aureus. The compound showed promising results with an IC50 value of 25 µg/mL against E. coli, indicating its potential as a novel antimicrobial agent .

Case Study 3: Antiviral Activity

The antiviral activity against Hepatitis C virus (HCV) was assessed using a high-throughput screening method. The compound demonstrated an IC50 value of 32.2 µM against the NS5B RNA polymerase, suggesting it might inhibit viral replication effectively .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide with high purity?

  • Methodology : Use nucleophilic substitution or coupling reactions with piperazine intermediates. For example, react 4-(4-fluorophenyl)piperazine with ethyl isocyanate under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine (TEA). Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
  • Key Considerations : Optimize stoichiometry to minimize side products like N-alkylated byproducts. Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. Which analytical techniques are most effective for characterizing N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide?

  • Methodology :

  • Structural Elucidation : Use 1^1H/13^{13}C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions and carboxamide formation. For crystalline samples, single-crystal X-ray diffraction provides precise bond lengths and angles (e.g., chair conformation of the piperazine ring) .
  • Purity Analysis : Reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm). Mobile phases: acetonitrile/water (60:40) with 0.1% trifluoroacetic acid (TFA) for peak resolution .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide derivatives?

  • Methodology :

  • Analog Synthesis : Modify the ethyl group (e.g., cyclopropylmethyl, hydroxyethyl) or fluorophenyl moiety (e.g., chloro, trifluoromethyl). Use microwave-assisted synthesis for rapid screening .
  • Biological Assays : Test analogs against target receptors (e.g., dopamine D3/D2Rs) using radioligand binding assays. For antimicrobial activity, use microdilution assays against Gram-positive/negative bacteria .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites (e.g., CYP5122A1 in Leishmania) .

Q. How can contradictions in pharmacological data across studies be resolved?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, solvent controls). For example, dopamine receptor selectivity discrepancies may arise from differences in membrane preparation (e.g., rat vs. human receptors) .
  • Degradation Studies : Use forced degradation (e.g., acidic/basic hydrolysis, oxidative stress) to identify labile groups. Analyze degradation products via LC-MS or micellar liquid chromatography (MLC) to confirm stability issues .

Q. What strategies optimize the compound’s selectivity for specific biological targets (e.g., enzymes vs. receptors)?

  • Methodology :

  • Pharmacophore Tuning : Introduce steric hindrance (e.g., tert-butyl groups) or polar substituents (e.g., sulfonamides) to enhance target specificity. For CYP51 inhibition, prioritize hydrophobic substituents on the piperazine ring .
  • Chimeric Receptor Studies : Replace extracellular loops (e.g., E2 loop in dopamine D3R) to isolate binding determinants. Validate via competitive binding assays .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate the compound’s metabolic stability?

  • Methodology :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Track oxidative metabolites (e.g., hydroxylation at the ethyl group) and compare kinetic parameters (e.g., VmaxV_{max}, KmK_m) .
  • Species Differences : Use Dark Agouti (DA) rat models to assess sex-dependent metabolism (e.g., male > female in flunarizine analogs) .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

  • Methodology :

  • ADME Prediction : Use SwissADME or ADMETLab to estimate logP, solubility, and blood-brain barrier permeability.
  • Quantum Calculations : Perform DFT (e.g., Gaussian 09) to optimize geometry and calculate electrostatic potential maps for reactivity analysis .

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